

Tigecycline-D9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tigecycline-D9

Cat. No.: B1157721

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An in-depth examination of the chemical properties, mechanism of action, and experimental applications of the deuterated internal standard, **Tigecycline-D9**, and its active counterpart, Tigecycline.

This technical guide provides a comprehensive overview of **Tigecycline-D9**, a deuterated analog of the glycylicycline antibiotic, tigecycline. Developed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its use as an internal standard, and the broader biological activities and experimental protocols associated with tigecycline.

Core Compound Identification

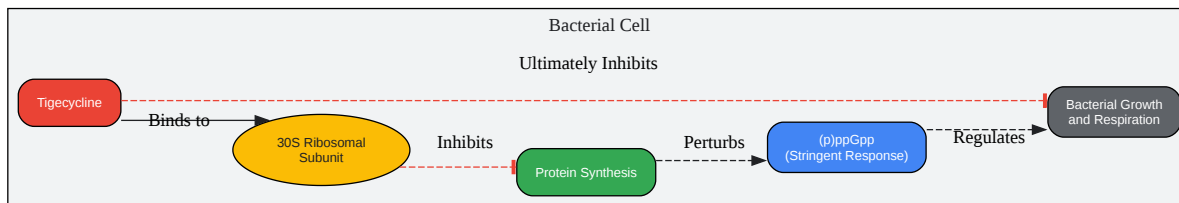
Tigecycline-D9 serves as a crucial internal standard for the accurate quantification of tigecycline in biological matrices during preclinical and clinical research. Its isotopic labeling ensures distinct mass spectrometric detection while maintaining chemical behavior nearly identical to the parent compound.

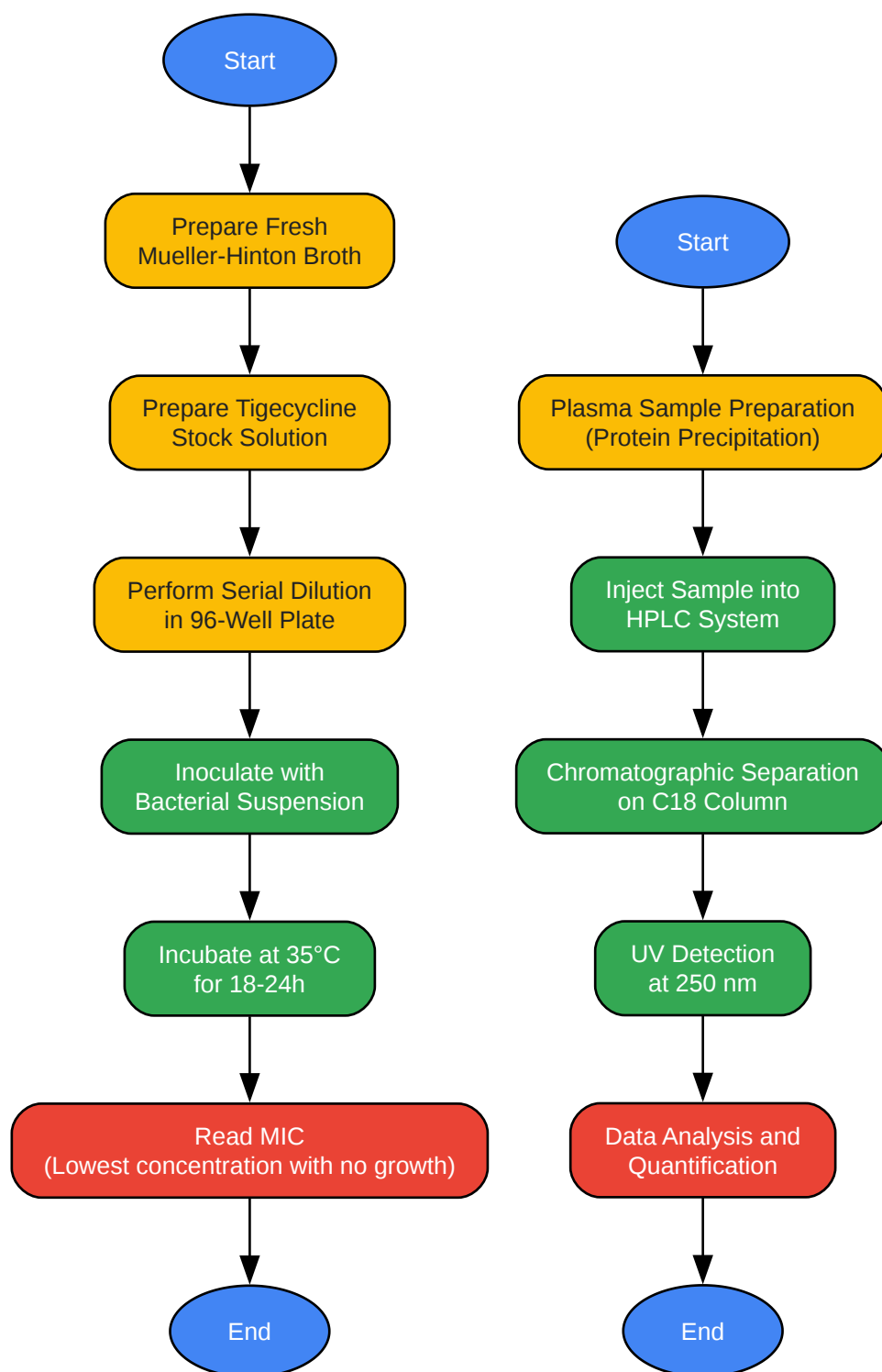
Compound	CAS Number	Molecular Formula
Tigecycline-D9	2699607-86-6	C ₂₉ H ₃₀ D ₉ N ₅ O ₈
Tigecycline	220620-09-7	C ₂₉ H ₃₉ N ₅ O ₈

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic action by binding to the bacterial 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome. This obstruction prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein synthesis. The addition of a glycyllamido moiety at the 9-position of the minocycline core enhances tigecycline's binding affinity to the ribosome, allowing it to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.

A study on the transcriptomic signature of *Acinetobacter baumannii* in response to tigecycline revealed broader downstream effects. The inhibition of protein synthesis perturbs ribosome function and leads to a reduction in the alarmone (p)ppGpp, a key regulator of the stringent response. This, in turn, promotes ribosome production and diminishes their degradation, potentially mitigating the inhibitory effect of the antibiotic. Furthermore, tigecycline was observed to cause a significant reduction in the transcription of genes involved in the citric acid cycle and cell respiration, indicating a slowdown of bacterial growth.





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